gitoxigenin 3-acetate
Description
Structure
3D Structure
Properties
CAS No. |
1059-21-8 |
|---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)31-17-6-8-23(2)16(11-17)4-5-19-18(23)7-9-24(3)22(15-10-21(28)30-13-15)20(27)12-25(19,24)29/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18?,19?,20+,22+,23+,24-,25+/m1/s1 |
InChI Key |
IBVUJOOHHPQIOV-KMESBTIVSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Gitoxigenin 3 Acetate and Analogs
Established Synthetic Routes to Gitoxigenin (B107731) 3-Acetate
The synthesis of gitoxigenin 3-acetate can be approached through several established routes, primarily involving the modification of the gitoxigenin aglycone or through more complex total synthesis methodologies for related structures.
Acetylation Strategies from Gitoxigenin Aglycone
The most direct method for preparing this compound is through the selective acetylation of the C-3 hydroxyl group of the gitoxigenin aglycone. This transformation is a common procedure in steroid chemistry. A widely used method involves the reaction of gitoxigenin with acetic anhydride (B1165640) in the presence of a base, such as pyridine. smolecule.comcdnsciencepub.com This reaction efficiently introduces an acetyl group at the C-3 position. The reaction conditions can be controlled to favor mono-acetylation at the C-3 hydroxyl over the C-16 hydroxyl group, although di-acetylation can also occur.
Ozonolysis of digitoxin (B75463) and its derivatives, including digitoxigenin (B1670572), followed by reduction with zinc in acetic acid, represents another synthetic pathway. rsc.org This process cleaves the unsaturated lactone ring and can lead to C-3 acetate (B1210297) derivatives. rsc.org
Convergent and Enantioselective Synthetic Methodologies for Related Aglycones
While direct extraction from natural sources like Digitalis purpurea is common for obtaining the gitoxigenin scaffold, total synthesis provides a route to both the natural product and its analogs that are not accessible through semi-synthesis. nih.gov Enantioselective total synthesis of the related aglycone, digitoxigenin, has been achieved and showcases the complexity of assembling the steroidal core with precise stereochemical control. acs.org These synthetic strategies often involve the construction of the C/D ring system with the correct cis-fusion, which is a significant stereochemical challenge. researchgate.net
Methodologies such as the palladium-catalyzed glycosylation have been instrumental in the synthesis of digitoxin and its analogs, demonstrating a convergent approach where the aglycone and sugar moieties are coupled at a late stage. nih.govlookchem.comrsc.orgacs.org This approach allows for the synthesis of a variety of glycosides from a common aglycone intermediate. The synthesis often starts from readily available materials and employs a series of stereocontrolled reactions to build the complex tetracyclic core. researchgate.netlookchem.com
Derivatization and Analog Generation for Research Purposes
To investigate the structure-activity relationships of gitoxigenin and its derivatives, a wide array of analogs have been synthesized. These modifications often target the hydroxyl groups at various positions, particularly the C-3 position, to understand their influence on the molecule's properties.
Preparation of Multi-Acetylated Gitoxigenin Derivatives (e.g., Gitoxigenin 3,16-Diacetate)
In addition to the mono-acetylated product, multi-acetylated derivatives of gitoxigenin have been prepared. Gitoxigenin 3,16-diacetate is a notable example, where both the C-3 and C-16 hydroxyl groups are acetylated. smolecule.com This is typically achieved by reacting gitoxigenin with an excess of acetic anhydride in pyridine. smolecule.com The resulting diacetate exhibits increased lipophilicity compared to the parent compound. smolecule.com The acetyl groups can be removed under alkaline conditions or through enzymatic action to regenerate gitoxigenin. smolecule.com
| Compound | Starting Material | Reagents | Key Transformation |
| This compound | Gitoxigenin | Acetic anhydride, pyridine | Selective acetylation of the C-3 hydroxyl group smolecule.comcdnsciencepub.com |
| Gitoxigenin 3,16-diacetate | Gitoxigenin | Acetic anhydride, pyridine | Acetylation of both C-3 and C-16 hydroxyl groups smolecule.com |
Synthesis of Alkyl Ethers at C-3 Position
The C-3 hydroxyl group of gitoxigenin and the related digitoxigenin has been a target for the synthesis of various alkyl ethers. Several methods have been developed to achieve this transformation. One approach involves the boron trifluoride etherate-catalyzed alkylation of the aglycone with diazoalkanes. cdnsciencepub.comresearchgate.net Another method is the silver tetrafluoroborate-assisted solvolysis of a 3-desoxy-3α-iodo derivative in an alcoholic medium. cdnsciencepub.comresearchgate.net
A particularly effective method for synthesizing these ethers is the m-chloroperbenzoic acid-induced oxidative solvolytic displacement of an iodo group at the C-3 position in the presence of an alcohol. cdnsciencepub.comresearchgate.net This reaction proceeds under mild conditions and has been used to prepare methyl, ethylene (B1197577) glycol, and glycerol (B35011) ethers of digitoxigenin. cdnsciencepub.comresearchgate.net
| Ether Derivative | Synthetic Method | Reagents | Aglycone |
| Methyl ether | Boron trifluoride etherate-catalyzed alkylation | Diazomethane, Boron trifluoride etherate | Digitoxigenin cdnsciencepub.comresearchgate.net |
| Methyl ether | Oxidative solvolysis | 3α-iododigitoxigenin, m-chloroperbenzoic acid, methanol (B129727) | Digitoxigenin cdnsciencepub.comresearchgate.net |
| Ethylene glycol ether | Oxidative solvolysis | 3α-iododigitoxigenin, m-chloroperbenzoic acid, ethylene glycol | Digitoxigenin cdnsciencepub.comresearchgate.net |
| Glycerol ether | Oxidative solvolysis | 3α-iododigitoxigenin, m-chloroperbenzoic acid, glycerol | Digitoxigenin cdnsciencepub.comresearchgate.net |
Introduction of Methyl Groups and Other Substituents (e.g., 6α-Methyl Analogs)
To further explore the structural requirements for biological activity, methyl groups and other substituents have been introduced at various positions on the steroid nucleus. The synthesis of 6α-methyldithis compound was undertaken to study the effect of a methyl group at the C-6 position. nih.gov This synthesis started from 21-hydroxy-4-pregnene-3,20-dione and involved a multi-step sequence to construct the cardenolide and introduce the 6α-methyl group. nih.gov The introduction of a methyl group at the 6β-position has also been reported through the reaction of a 5α,6α-epoxy intermediate with methylmagnesium bromide. researchgate.net
Chemical Transformation Pathways and Reactions
The chemical reactivity of this compound allows for a variety of structural modifications. These transformations are crucial for creating analogs and studying structure-activity relationships. Key reaction pathways include hydrolysis, acid-catalyzed rearrangements of derivatives, photochemical transformations, and oxidation reactions.
The ester linkage at the C-3 position of this compound is susceptible to cleavage through hydrolysis, a fundamental reaction that removes the acetyl group to yield the parent compound, gitoxigenin. This process, known as deacetylation, can be achieved under various conditions.
In biological systems, the hydrolysis of acetylated cardiac glycosides can occur, releasing the free genin and acetic acid. smolecule.com Chemically, this transformation is typically facilitated in alkaline environments or through enzymatic action, which effectively removes the acetyl groups. smolecule.com For instance, the deacetylation of related cardiac glycosides has been demonstrated using methods like treatment with ion exchange resins. researchgate.net A common laboratory procedure for the hydrolysis of cardiac glycoside acetates involves refluxing with an acid, such as trifluoroacetic acid (TFA) in a solvent like n-butanol, to yield the corresponding genin. mdpi.com This acid-catalyzed hydrolysis effectively cleaves the ester bond, providing a straightforward route to the deacetylated core structure. mdpi.comsemanticscholar.org
Table 1: Hydrolysis of this compound
| Reactant | Reagents/Conditions | Product | Reaction Type |
|---|
Epoxide derivatives of this compound undergo significant structural changes when treated with acid catalysts. A notable example is the acid-catalyzed rearrangement of 16β,17β-epoxydithis compound, a derivative prepared from gitoxigenin. oup.comnii.ac.jp
When this epoxide is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), it undergoes an unusual rearrangement. oup.comresearchgate.net Instead of a simple epoxide opening, the reaction leads to the formation of a novel spiro compound and a tetraenolide. oup.comresearchgate.net This complex transformation highlights the intricate reactivity of the cardenolide skeleton and provides a pathway to unique, structurally diverse analogs that are not readily accessible through other synthetic routes. oup.com The mechanism of such Lewis acid-catalyzed epoxide rearrangements is a fundamental area of study, often involving stereochemical changes and the migration of substituents. core.ac.uk
Table 2: Acid-Catalyzed Rearrangement of a this compound Derivative
| Starting Material | Reagent | Key Products | Reaction Type |
|---|
The study of photochemical reactions on cardenolide derivatives has revealed unique transformation pathways. The photolysis of 16β,17β-epoxydithis compound, derived from gitoxigenin, represents the first documented photochemical transformation of a cardenolide derivative. nii.ac.jpoup.com
Upon irradiation, the epoxide undergoes a reaction cascade. The primary photoproduct formed is 16-oxodithis compound. oup.com This intermediate then proceeds through an oxa-di-π-methane rearrangement, a characteristic photochemical reaction of β,γ-unsaturated ketones. oup.com The ultimate products of this photolysis are cyclopropyl (B3062369) ketones, demonstrating a significant skeletal reorganization of the steroid D-ring and the attached lactone. oup.com This photochemical approach provides access to highly modified cardenolide structures with unique three-membered ring systems. oup.com
Table 3: Photochemical Transformation of a this compound Derivative
| Starting Material | Condition | Intermediate | Final Products | Reaction Type |
|---|
The unsaturated butenolide ring of this compound is a key site for oxidation reactions. One of the most specific and widely used reactions for the dihydroxylation of alkenes is oxidation with osmium tetroxide (OsO₄). iupac.org This reaction converts the double bond into a cis-1,2-diol (a vicinal glycol). skku.edu
In the context of cardenolides like dithis compound, osmium tetroxide is used to stereospecifically hydroxylate the C=C double bond of the lactone ring. iupac.orggoogle.com The reaction proceeds through a [3+2] cycloaddition mechanism to form an osmate ester intermediate, which is then hydrolyzed to release the cis-diol. chem-station.com Due to the high cost and toxicity of OsO₄, the reaction is often performed catalytically, using a co-oxidant such as N-methylmorpholine N-oxide (NMO) or oxone to regenerate the osmium tetroxide. skku.educhem-station.comnih.gov This method allows for the creation of glycols while leaving other functional groups, such as acetates and hydroxyls, intact. nih.gov
Table 4: Osmium Tetroxide Oxidation of Cardenolide Acetates
| Reactant Class | Reagent | Co-oxidant (Catalytic) | Product | Reaction Type |
|---|
Biosynthesis and Biotechnological Production Approaches for Cardenolides
Endogenous Biosynthesis Pathways in Digitalis Species
The biosynthesis of cardenolides in plants of the Digitalis genus is a complex process that begins with common steroidal precursors and involves a series of enzymatic transformations.
Incorporation of Steroidal Precursors (e.g., Progesterone (B1679170), Cholesterol)
The journey to cardenolides begins with foundational sterol molecules. For decades, progesterone has been recognized as a crucial precursor in the formation of these compounds in Digitalis lanata. oup.comnih.gov The proposed biosynthetic pathway suggests that sterols like cholesterol are converted into pregnenolone (B344588), which then serves as a key intermediate. oup.comnih.gov In mammals, the conversion of cholesterol to pregnenolone is a well-understood process catalyzed by the enzyme CYP11A1. researchgate.net However, the precise sterol precursor in plants has been a subject of investigation. nih.gov
While cholesterol is a proposed substrate, evidence also points towards the involvement of phytosterols (B1254722). nih.govoup.com Studies using inhibitors of phytosterol biosynthesis in Digitalis have shown a decrease in cardenolide content, suggesting that phytosterols might be the preferred precursors over cholesterol. oup.comoup.com It is theorized that several phytosterols, including sitosterol (B1666911) and stigmasterol, can be metabolized to pregnenolone, marking the initial dedicated step towards the synthesis of cardiac glycosides. nih.gov This conversion of a sterol precursor to pregnenolone is considered the first committed step in the cardenolide biosynthetic pathway in plants. nih.gov From pregnenolone, the pathway proceeds through progesterone, which is an established intermediate in the formation of cardenolides in plants like Digitalis purpurea. researchgate.net
Enzymatic Steps and Gene Clusters Involved in Cardenolide Biogenesis
Following the formation of pregnane (B1235032) derivatives, a cascade of enzymatic reactions leads to the diverse array of cardenolides found in Digitalis. nih.gov More than two dozen enzymes are thought to be involved in the steps following cholesterol in the cardenolide pathway. thieme-connect.com
Key enzymes that have been identified and characterized include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR). nih.govoup.comoup.com Progesterone 5β-reductases are considered to catalyze a critical step: the reduction of progesterone to 5β-pregnane-3,20-dione. researchgate.net These enzymes belong to a larger family known as PRISEs (progesterone-5β-reductase/iridoid synthase-like enzymes), which are involved in both iridoid and cardenolide biosynthesis. mdpi.com
The expression of genes encoding these enzymes, such as 3β-HSD and P5βR, has been observed to correlate with the accumulation of cardenolides. nih.gov For instance, an increased expression of 5β–POR was consistent with higher cardenolide accumulation in Digitalis. nih.gov The identification of candidate genes for cardenolide biosynthesis has been advanced through comparative transcriptomic and metabolomic analyses of different plant species. nih.govmpg.de This approach has helped to pinpoint genes involved in the biosynthesis of both cholesterol and phytosterols that show a high correlation with cardenolide production. oup.comoup.com
The subsequent steps in the pathway, including hydroxylations, glycosylations, and acetylations, are catalyzed by a variety of enzymes such as oxidoreductases, glycosyltransferases, and acyltransferases, ultimately leading to the formation of over 100 different cardiac glycosides. oup.comoup.comthieme-connect.com However, many of the enzymes responsible for the later modifications of the cardenolide core, such as those that hydroxylate the pregnane structure, remain to be fully identified and characterized. nih.gov
Microbial Biotransformation for Novel Cardenolide Derivatization
Microbial biotransformation offers a powerful tool for creating novel derivatives of cardenolides, such as gitoxigenin (B107731), which can lead to compounds with altered biological activities. nih.gov This process utilizes the metabolic machinery of microorganisms to perform specific chemical modifications that can be difficult to achieve through conventional chemical synthesis.
Application of Fungi (e.g., Alternaria eureka, Fusarium ciliatum) for Gitoxigenin Modifications
Several fungal species have demonstrated the ability to modify the gitoxigenin molecule. The endophytic fungus Alternaria eureka has been successfully used to biotransform gitoxigenin, which is obtained from the acid-catalyzed hydrolysis of oleandrin (B1683999). nih.govmdpi.comnih.gov Incubation of gitoxigenin with A. eureka for 21 days resulted in the isolation of several new and known cardenolides. nih.govmdpi.com This fungus has a high capacity for transforming steroidal nuclei. nih.gov
Similarly, the fungus Fusarium ciliatum has been investigated for its ability to biotransform digitoxigenin (B1670572), a closely related cardenolide. researchgate.netscielo.brscite.aigrafiati.com The biotransformation of digitoxigenin by F. ciliatum over a five-day period yielded several modified products. scielo.brscite.ai This demonstrates the potential of using different fungal species to generate a diverse range of cardenolide derivatives.
Characterization of Biotransformation Products (e.g., Oxygenation, Oxidation, Epimerization)
The biotransformation of gitoxigenin and related cardenolides by fungi results in a variety of chemical modifications. Alternaria eureka has been shown to catalyze several types of reactions on the gitoxigenin substrate, including oxygenation, oxidation, epimerization, and dimethyl acetal (B89532) formation. nih.govmdpi.comsmolecule.com Specifically, microbial oxygenations have been observed at the C-7 and C-12 positions of the gitoxigenin core structure. mdpi.comnih.gov
In the case of Fusarium ciliatum's biotransformation of digitoxigenin, the products included digoxigenin, digoxigenone, and digitoxigenone. researchgate.netscielo.brscite.ai The formation of these compounds involves hydroxylation at the 12β-position and oxidation at the C-3 position. researchgate.net Kinetic studies of this biotransformation suggest that different enzymes are responsible for these two distinct reactions. researchgate.netscite.ai The structural elucidation of these novel compounds is typically achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Fourier-Transform Infrared (FT-IR) analysis. nih.govmdpi.comscielo.br
Table 1: Microbial Biotransformation of Gitoxigenin and Related Cardenolides
| Fungus | Substrate | Key Transformations | Resulting Products |
|---|---|---|---|
| Alternaria eureka | Gitoxigenin | Oxygenation, Oxidation, Epimerization, Dimethyl Acetal Formation | Five new cardenolides, three known compounds nih.govmdpi.com |
| Fusarium ciliatum | Digitoxigenin | Hydroxylation, Oxidation | Digoxigenin, Digoxigenone, Digitoxigenone researchgate.netscielo.br |
Optimization Strategies for Cardenolide Production in Plant Cell Cultures
Plant cell culture represents a promising alternative to traditional agriculture for the production of valuable secondary metabolites like cardenolides. springernature.com This approach allows for controlled production, independent of geographical and climatic factors. springernature.com However, several strategies must be employed to optimize the yield and productivity of these culture systems.
A crucial first step is the selection of high-producing cell lines, as the accumulation of secondary metabolites is often specific to the genotype. nih.gov Once a suitable cell line is established, optimizing the culture conditions, including the media composition and phytohormone levels, is essential. nih.gov
Various cultivation strategies can be implemented to enhance productivity in bioreactors, such as batch, fed-batch, and two-stage cultivation processes. koreascience.kr The feeding of metabolic precursors into the culture can also boost the synthesis of the desired cardenolides. koreascience.kr
Elicitation, the use of signaling molecules to trigger defense responses and secondary metabolite production, is another effective strategy. openagrar.de Various elicitors, including methyl jasmonate, have been shown to increase cardenolide accumulation in Digitalis shoot cultures. researchgate.net The combination of elicitation with advanced bioreactor designs, such as temporary immersion systems (TIS), has been shown to significantly enhance the production of cardenolides like lanatoside (B1674450) C. springernature.comresearchgate.net
Furthermore, biotransformation can be employed within plant cell cultures, where precursor substances are converted into more valuable products. nih.gov For large-scale production, various bioreactor types, including stirred-tank, bubble column, and airlift bioreactors, have been utilized, each with considerations for factors like cell aggregation, mixing, and aeration to ensure successful cultivation. nih.govkoreascience.kr
Precursor Feeding and Elicitation Studies
The in vitro production of cardenolides can be significantly influenced by supplementing the culture medium with biosynthetic precursors and by the application of elicitors, which are substances that trigger a defense response in the plant cells, often leading to an increased synthesis of secondary metabolites. researchgate.netnih.gov
Precursor Feeding:
Other precursors that have been investigated include squalene, which is a key intermediate in sterol biosynthesis. researchgate.net The supply of suitable carbohydrates such as sucrose, glucose, and raffinose (B1225341) has also been shown to support higher accumulation of cardenolides in Digitalis lanata and Digitalis purpurea. mdpi.com
Elicitation:
Elicitation is a widely used strategy to stimulate the production of secondary metabolites in plant cell and organ cultures. nih.govresearchgate.net Both biotic and abiotic elicitors have been shown to be effective in enhancing cardenolide biosynthesis in Digitalis.
Biotic elicitors, which are derived from microorganisms, include substances like chitosan (B1678972) and yeast extract. researchgate.netnih.gov In shoot cultures of D. purpurea, the application of ChitoPlant®, a chitosan-based elicitor, led to an increased cardenolide content. researchgate.netscielo.org.co Similarly, the mycelial mass of the fungus Helminthosporium sp. was found to be highly effective for the production of cardenolides. researchgate.netnih.gov
Abiotic elicitors include physical factors and chemical compounds not of biological origin. Methyl jasmonate, a plant signaling molecule, has been shown to significantly increase cardenolide production in Digitalis lanata shoot cultures, which is thought to be linked to an increase in oxidative stress. mdpi.comresearchgate.net Salicylic (B10762653) acid is another abiotic elicitor that has been studied. In callus cultures of Digitalis trojana, pretreatment with salicylic acid followed by a high-temperature treatment led to a considerable increase in cardenolide production. nih.gov Inorganic salts like potassium chloride (KCl) have also been used as elicitors, with positive effects on cardenolide accumulation in D. purpurea shoot cultures. researchgate.netnih.gov
The following table summarizes the effects of various precursors and elicitors on cardenolide production in Digitalis cultures.
| Precursor/Elicitor | Plant System | Observed Effect | Reference |
| Progesterone | Digitalis purpurea shoot cultures | 9.1-fold increase in digitoxin (B75463), 11.9-fold increase in digoxin (B3395198) | researchgate.netnih.gov |
| Cholesterol | Digitalis purpurea shoot cultures | Enhanced cardenolide production | researchgate.net |
| Squalene | Digitalis purpurea shoot cultures | Enhanced cardenolide production | researchgate.net |
| ChitoPlant® | Digitalis purpurea shoot cultures | Increased cardenolide content | researchgate.netscielo.org.co |
| Methyl Jasmonate | Digitalis lanata shoot cultures | 2.2-fold increase in lanatoside C | researchgate.net |
| Salicylic Acid | Digitalis trojana callus cultures | Increased cardenolide production under heat stress | nih.gov |
| KCl | Digitalis purpurea shoot cultures | Highly effective for cardenolide production | researchgate.netnih.gov |
| Helminthosporium sp. mycelia | Digitalis purpurea shoot cultures | Highly effective for cardenolide production | researchgate.netnih.gov |
Advanced Cultivation Techniques for Enhanced Yields
Standard plant tissue culture techniques, such as callus and suspension cultures, often yield low amounts of secondary metabolites. fao.org To overcome these limitations, advanced cultivation techniques are being employed to improve both biomass growth and cardenolide production.
Shoot-Forming Cultures:
Morphological differentiation in plant cultures is often linked to an increased capacity for secondary metabolite production. fao.org Shoot-forming cultures of Digitalis purpurea have been shown to accumulate significantly higher amounts of digitoxin compared to undifferentiated cell cultures. nih.gov These organized cultures more closely mimic the metabolic state of the whole plant, where cardenolide biosynthesis naturally occurs in the leaves. cellmolbiol.org
Temporary Immersion Systems (TIS):
Temporary immersion systems are a form of liquid culture where the plant tissues are intermittently submerged in the nutrient medium. mdpi.com This technique provides better aeration and nutrient uptake compared to conventional liquid cultures, which can lead to enhanced biomass and secondary metabolite production. The use of TIS for the cultivation of Digitalis purpurea has been shown to affect biomass production and the yield of cardenolides, with the frequency of immersion being a critical parameter. mdpi.com Elicitation strategies have also been successfully combined with TIS, where elicitors like ChitoPlant® and methyl jasmonate were used to treat Digitalis lanata shoots, resulting in increased cardenolide accumulation. researchgate.net
Bi-phasic and Two-Stage Culture Systems:
Aqueous two-phase systems (ATPS) have been explored for the cultivation of Digitalis lanata cells. jmb.or.kr These systems can facilitate the in situ extraction of secreted secondary metabolites, potentially reducing feedback inhibition and simplifying downstream processing. Two-stage culture systems, where the first stage is optimized for biomass growth and the second for secondary metabolite production, have also been investigated. mdpi.com
The table below provides an overview of advanced cultivation techniques and their impact on cardenolide production.
| Cultivation Technique | Plant System | Key Findings | Reference |
| Shoot-forming cultures | Digitalis purpurea | Significantly higher digitoxin accumulation compared to undifferentiated cells. | nih.gov |
| Temporary Immersion System (TIS) | Digitalis purpurea, Digitalis lanata | Biomass and cardenolide production influenced by immersion frequency; enhanced yields when combined with elicitors. | mdpi.comresearchgate.net |
| Aqueous Two-Phase System (ATPS) | Digitalis lanata | Feasible for cell cultivation, with potential for in situ product recovery. | jmb.or.kr |
Genetic Engineering Interventions for Metabolic Pathway Manipulation
Metabolic engineering offers a powerful approach to enhance the production of desired secondary metabolites by manipulating the expression of key genes in their biosynthetic pathways. researchgate.net In the context of cardenolides, research has focused on overexpressing genes encoding rate-limiting enzymes or regulatory factors.
Overexpression of Key Biosynthetic Enzymes:
Several enzymes in the cardenolide biosynthetic pathway have been targeted for genetic modification. Progesterone 5β-reductase (P5βR) is a key enzyme that catalyzes a crucial step in the pathway. mdpi.com The expression of the VEP1 gene from Arabidopsis thaliana, which encodes a P5βR, in Digitalis purpurea plants led to a significant increase in cardenolide content. In vitro cultivated transgenic plants showed up to a 3.8-fold increase in digitoxin and a 2.2-fold increase in digoxin content compared to non-transgenic plants. researchgate.net
Another important enzyme is 3-hydroxy-3-methylglutaryl CoA reductase (HMGR), a key regulatory enzyme of the MVA pathway. The expression of a truncated form of the Arabidopsis thaliana HMG1 gene in Digitalis minor resulted in an increased production of both sterols and cardenolides. nih.gov
The gene for 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone to progesterone, is also a critical target for genetic engineering to potentially increase the flux towards cardenolide biosynthesis. cellmolbiol.org
Genetic Transformation Methods:
Agrobacterium tumefaciens-mediated transformation is a commonly used method for introducing foreign genes into Digitalis species. mdpi.com This technique has been successfully applied to both Digitalis purpurea and Digitalis lanata for the purpose of studying and engineering the cardenolide biosynthetic pathway. mdpi.comresearchgate.net
The following table summarizes key genetic engineering strategies and their outcomes for enhancing cardenolide production.
| Gene/Enzyme Targeted | Host Plant | Outcome | Reference |
| Progesterone 5β-reductase (VEP1 from A. thaliana) | Digitalis purpurea | Up to 3.8-fold increase in digitoxin and 2.2-fold increase in digoxin in vitro. | researchgate.net |
| 3-hydroxy-3-methylglutaryl CoA reductase (HMG1 from A. thaliana) | Digitalis minor | Increased production of sterols and cardenolides. | nih.gov |
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Digitalis species | Identified as a key gene for genetic engineering to increase cardenolide yield. | cellmolbiol.org |
Structure Activity Relationship Sar Studies of Acetylated Cardenolides
Conformational Analysis and Stereochemical Impact on Activity
The steroid nucleus of cardenolides, consisting of four fused rings (A, B, C, and D), possesses a characteristic "U" shape. iosrjournals.org This conformation is due to the cis-fusion of the A/B and C/D rings, and a trans-fusion of the B/C rings. nih.govnih.govamu.edu.az This specific stereochemistry is a crucial requirement for biological activity. iosrjournals.org Any alteration in this conformation, such as the epimerization of the hydroxyl group at C-3 from the β-orientation to the α-orientation, can lead to a significant reduction in activity. For instance, the C-3 epimer of gitoxigenin (B107731), 3-epi-gitoxigenin, exhibits a 50% decrease in cytotoxicity.
Influence of the C-3 Acetyl Group on Biological Interactions
The substituent at the C-3 position plays a pivotal role in the biological activity of cardenolides. Naturally occurring active cardenolides typically possess a β-oriented hydroxyl group or a glycosidic linkage at this position. iisc.ac.in The addition of an acetyl group at C-3, as in gitoxigenin 3-acetate, modifies the lipophilicity and steric properties of the molecule, which in turn affects its interaction with the Na+/K+-ATPase.
Studies have shown that modifications at the C-3 position can significantly impact activity. While 3-deoxy digitoxigenin (B1670572) has comparable activity to digitoxigenin, the introduction of an acetyl group can alter the molecule's binding affinity. iisc.ac.in The acetyl group, along with the steroid ring and the glycoside moiety, is thought to contribute to the binding of the molecule to its target. nih.gov The orientation of the substituent at C-3 is critical, with the 3β-orientation being essential for high bioactivity. iosrjournals.org
Role of Other Hydroxyl and Acetoxy Substituents (e.g., C-16, C-14) in Bioactivity
The presence and orientation of hydroxyl and acetoxy groups at other positions on the steroid nucleus also significantly influence the bioactivity of cardenolides.
C-14 Hydroxyl Group: A hydroxyl group at the C-14 position is a characteristic and essential feature for the activity of most cardenolides. iosrjournals.orgresearchgate.netresearchgate.net Its removal or alteration in stereochemistry generally leads to a substantial loss of activity. researchgate.net For example, 14-desoxy-14βH cardenolides show a significant decrease in activity. iisc.ac.in The 14β-OH group is thought to be involved in hydrogen bonding within the receptor site. researchgate.net
C-16 Hydroxyl and Acetoxy Groups: The presence of a hydroxyl group at the C-16 position, as seen in gitoxigenin, distinguishes it from digitoxigenin and affects its inhibitory potency on Na+/K+-ATPase. The 16β-hydroxyl group can form a hydrogen bond network that may distort the lactone ring, which is a critical region for binding to the enzyme. Interestingly, esterification of the 16β-hydroxyl group, such as in gitoxigenin 16β-formate, can lead to a 30-fold increase in activity by stabilizing the active conformation of the lactone ring. Conversely, introducing a hydroxyl group at the C-16 position of digitoxigenin has been shown to reduce its cytotoxic activity. nih.gov
The following table summarizes the impact of various substituents on the activity of cardenolides.
| Substituent Position | Group | Impact on Activity |
| C-3 | β-OH | Essential for high activity |
| C-3 | α-OH | Reduced activity |
| C-3 | Acetyl (β) | Modulates lipophilicity and binding |
| C-14 | β-OH | Essential for activity iosrjournals.orgresearchgate.net |
| C-16 | β-OH | Can reduce activity compared to H |
| C-16 | β-O-formyl | Increased activity |
Effects of Lactone Ring Structure on Receptor Binding
The unsaturated lactone ring attached at the C-17 position is a defining feature of cardenolides and is absolutely essential for their biological activity. nih.govresearchgate.net Cardenolides possess a five-membered α,β-unsaturated butyrolactone ring. nih.gov Saturation of this lactone ring results in a loss of bioactivity. nih.gov
The lactone ring is deeply buried within the binding pocket of the Na+/K+-ATPase. pnas.org The electronic configuration of the unsaturated lactone is crucial for its interaction with the receptor. researchgate.net Modifications to the lactone ring can significantly alter binding affinity and biological effects. For example, adding a styrene (B11656) group to the lactone ring of digoxin (B3395198) resulted in a compound (21-benzylidene digoxin) with a different pharmacophoric conformation and altered biological properties. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. The Free-Wilson model is one such approach that analyzes the properties of experimentally verified active compounds to predict the activity of related compounds. nih.gov
QSAR studies on Na+,K+-ATPase inhibitors have been conducted to understand the structural requirements for activity. researchgate.net These studies have highlighted the importance of factors like the stereochemistry at the C-14 position and the nature of the substituent at this position. researchgate.net For instance, a QSAR analysis of digitoxigenin and its 3-acetate analogs revealed that the 14β-H and 14α-H analogs were significantly less active than the parent compounds. researchgate.net Such models can be valuable tools for identifying and optimizing novel cardenolide-based therapeutic agents. researchgate.net
Molecular Mechanisms of Action in Vitro Investigations
Downstream Cellular Signaling Pathway Activation
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer, and its interaction with cardiac glycosides can activate intracellular signaling pathways, often at concentrations lower than those required for complete pump inhibition. plos.orgnih.gov
As a direct consequence of Na+/K+-ATPase inhibition, the resulting rise in intracellular calcium concentration is a key signaling event. nih.gov Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. The elevated calcium levels can lead to the activation of various calcium-dependent signaling pathways. nih.gov Furthermore, studies on other cardiac glycosides have shown that binding to the Na+/K+-ATPase can stimulate the production of other secondary messengers. For instance, interaction with the enzyme can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Analogs like ouabain (B1677812) have been shown to increase levels of cyclic AMP (cAMP), another crucial secondary messenger. researchgate.net
At nanomolar concentrations, cardiac glycosides can induce conformational changes in the Na+/K+-ATPase that facilitate its interaction with neighboring membrane proteins, forming a signaling complex or "signalosome". nih.gov This function can be distinct from the inhibition of ion transport. nih.gov This signalosome can activate a variety of downstream signaling cascades, including the Src kinase pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov Activation of these pathways can influence fundamental cellular processes such as gene expression, proliferation, and apoptosis. nih.gov This signaling role of the Na+/K+-ATPase explains how cardiac glycosides can exert complex biological effects beyond simple changes in ion concentrations. plos.org
Induction of Calcium Influx and Secondary Messenger Systems
Interaction with Other Potential Molecular Targets
| Potential Target | Observed Effect | Compound(s) Studied | Reference |
|---|---|---|---|
| RBM20-mediated Titin Splicing | Moderate inhibition (IC50 >200 nM) | Gitoxigenin, Digitoxigenin-3-acetate | nih.govplos.org |
| Plasma Membrane Ca2+-ATPase (PMCA) | Direct inhibition of activity | Digitoxigenin (B1670572) derivatives | nih.govnih.gov |
In studies screening for small molecules that affect cardiac protein expression, gitoxigenin and the related compound digitoxigenin-3-acetate were identified as moderate inhibitors of RBM20-mediated splicing of the protein titin. nih.govplos.org This suggests a potential role in modulating RNA processing, an activity distinct from Na+/K+-ATPase inhibition.
Additionally, research on semi-synthetic derivatives of digitoxigenin has demonstrated that these compounds can directly inhibit the activity of the plasma membrane Ca2+-ATPase (PMCA). nih.govnih.gov The PMCA is another crucial P-type ATPase responsible for pumping calcium out of the cell. nih.gov Inhibition of both Na+/K+-ATPase and PMCA could synergistically contribute to the elevation of intracellular calcium levels. While this has not been shown specifically for gitoxigenin 3-acetate, it points to a plausible additional mechanism for this class of compounds.
In Vitro Biological Activity Spectrum
Cytotoxic and Antiproliferative Effects on Research Cell Lines
Gitoxigenin (B107731), the parent compound of gitoxigenin 3-acetate, has demonstrated notable cytotoxic effects across a range of human cancer cell lines. Studies have reported its potent activity against cervical cancer (HeLa) and breast cancer (MCF-7) cells. Furthermore, its cytotoxicity has been observed in human colon cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.415 to 2.83 µM. nih.gov Specifically, gitoxigenin was identified as a potent cytotoxic agent against human renal adenocarcinoma (TK-10), human breast adenocarcinoma (MCF-7), and human melanoma (UACC-62) cell lines. nih.gov
While direct data on this compound is limited in the provided search results, the activity of its parent compound and other related cardiac glycosides provides a strong rationale for its investigation. For instance, digitoxin (B75463), another cardiac glycoside, has shown anti-cancer properties and induces apoptosis in non-small cell lung cancer (NSCLC) and renal adenocarcinoma cells. researchgate.net Related compounds have also been tested against various cell lines, including A549 (lung), PC-3 (prostate), and LS 180 (colorectal), showing potent antiproliferative activity. researchgate.net The cytotoxic effects of these compounds are often attributed to their ability to inhibit the Na+/K+-ATPase enzyme.
Interactive Table: Cytotoxic Activity of Gitoxigenin and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|---|
| Gitoxigenin | Colon Cancer Lines | Colon | 0.415 - 2.83 |
| Gitoxigenin | TK-10 | Renal Adenocarcinoma | 0.415 - 2.83 |
| Gitoxigenin | MCF-7 | Breast Adenocarcinoma | 0.415 - 2.83 |
| Gitoxigenin | UACC-62 | Melanoma | 0.415 - 2.83 |
| Gitoxigenin | HeLa | Cervical Cancer | 2.1 |
| Digitoxin | NCI-H460 | Non-Small Cell Lung | Not Specified |
The anticancer activity of cardiac glycosides like gitoxigenin is primarily linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.commedscimonit.com The inhibition of Na+/K+-ATPase by these compounds leads to an increase in intracellular calcium levels, which can trigger apoptotic pathways. mdpi.com Specifically, this can involve the activation of caspases, a family of proteases that are crucial for apoptosis. mdpi.com For example, some cardiac glycosides induce apoptosis through the early release of cytochrome c from mitochondria, followed by the activation of caspase-3 and caspase-8. mdpi.com
In some cancer cell lines, cardiac glycosides have been shown to cause cell cycle arrest at different phases. For instance, bufalin, a bufadienolide cardiac glycoside, can arrest cells at the G2/M phase, which is mediated by the inhibition of cyclin B1/CDK1 expression. mdpi.com Other studies have shown that cardiac glycosides can arrest the cell cycle at the G2/M phase and promote DNA damage. mdpi.com In hepatocellular carcinoma cells (HepG2), a related compound was found to reduce cell viability by arresting the cells at the S and G2/M phases of the cell cycle and inducing apoptosis through the activation of caspases 3, 8, and 9. mdpi.com
Evaluation of Activity against Various Cancer Cell Lines (e.g., A549, PANC-1, MIA PaCa-2, MCF-7, HCT-116, HeLa, HepG2)
Enzyme Modulatory Activities in Cell-Free Systems
Gitoxigenin and its derivatives are known inhibitors of the Na+/K+-ATPase enzyme. acs.org This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions. Direct inhibition assays have confirmed this activity. For example, in a study comparing various cardiac glycosides, gitoxin (B194528) (a glycoside of gitoxigenin) was found to inhibit Na+/K+-ATPase activity with a 50% inhibitory concentration (Ki) of 403 nM. researchgate.net The inhibition of this enzyme by cardiac glycosides is a key mechanism behind both their cardiotonic and anticancer effects. nih.govnih.gov The binding of these compounds to Na+/K+-ATPase disrupts cellular ion balance, leading to a cascade of events that can culminate in cell death. nih.gov
Interactive Table: Inhibition of Na+/K+-ATPase by Gitoxin
| Compound | Enzyme Source | Ki (nM) |
|---|
Anti-Infective Properties in In Vitro Models (e.g., Antileishmanial Activity of Related Analogs)
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to the isolation and purification of gitoxigenin (B107731) 3-acetate from natural sources or synthetic reaction mixtures. These separation techniques exploit differences in the physicochemical properties of compounds within a mixture, such as polarity and size.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical assessment of gitoxigenin 3-acetate. It is widely used to determine the purity of a sample and to profile complex mixtures containing various cardenolides. googleapis.comnanobioletters.com Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
In the analysis of cardenolides, the elution order is influenced by the polarity of the aglycone and the number of sugar units. researchgate.net For aglycones like this compound, separation from other similar structures is achieved by carefully controlling the mobile phase composition, typically a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net The purity of the compound is determined by integrating the peak area in the resulting chromatogram, with detection commonly performed using a UV detector set to a wavelength where the butenolide ring of the cardenolide shows strong absorbance (around 215-220 nm). researchgate.net
Table 1: Illustrative HPLC Parameters for Cardenolide Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water | To effectively separate compounds with a range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | To ensure efficient separation and good peak shape. |
| Detection | UV at 220 nm | To detect the α,β-unsaturated γ-lactone ring common to cardenolides. |
| Column Temp. | 25-35 °C | To maintain reproducibility of retention times. |
To obtain substantial quantities of pure this compound for structural elucidation and biological studies, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.gov
Following a crude extraction and preliminary purification, fractions enriched with the target compound are subjected to preparative HPLC. tandfonline.com The mobile phase composition, often determined by scaling up from analytical HPLC conditions, is optimized to maximize the resolution between this compound and closely related impurities. Fractions corresponding to the target peak are collected, combined, and the solvent is evaporated to yield the purified isolate. researchgate.net Besides preparative HPLC, other methods like preparative thin-layer chromatography (TLC) have also been utilized for the separation of gitoxigenin derivatives. ulb.ac.be
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
Spectroscopic Methods for Structural Elucidation
Once a pure sample of this compound is isolated, spectroscopic methods are used to confirm its molecular structure. These techniques provide detailed information about the carbon skeleton, functional groups, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. uab.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. Key signals for this compound would include those for the two angular methyl groups (C-18 and C-19), the protons of the steroid nucleus, the characteristic protons of the butenolide ring, and a prominent singlet for the acetyl methyl group. The ¹³C NMR spectrum reveals the number of carbon atoms, with distinct chemical shifts for the carbonyl carbons of the ester and lactone, olefinic carbons of the lactone, and the carbons of the steroid core. semanticscholar.orgresearchgate.net
2D NMR: These experiments reveal correlations between nuclei, allowing for the complete assembly of the molecular structure. mdpi.comsemanticscholar.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the steroid rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for placing the functional groups, such as the acetate (B1210297) group at C-3 and the lactone ring at C-17. For instance, a correlation from the C-3 proton to the ester carbonyl carbon would confirm the location of the acetate.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, but not necessarily bonded. This is vital for determining the stereochemistry of the molecule, such as the cis-fusion of the A/B and C/D rings and the orientation of substituents.
Table 2: Expected Key NMR Data for this compound (based on gitoxigenin data)
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-3 | ~4.9-5.1 (m) | ~73-75 | Acetyl C=O |
| H₃-18 | ~0.8-0.9 (s) | ~15-17 | C-12, C-13, C-14, C-17 |
| H₃-19 | ~0.9-1.0 (s) | ~26-28 | C-1, C-5, C-9, C-10 |
| H-21 | ~4.8-5.0 (m) | ~73-75 | C-20, C-22 |
| H-22 | ~5.8-6.0 (s) | ~117-119 | C-17, C-20, C-21, C-23 |
| Acetyl CH₃ | ~2.0-2.1 (s) | ~21 | Acetyl C=O |
| Acetyl C=O | - | ~170 | H-3, Acetyl CH₃ |
| Lactone C=O (C-23) | - | ~175 | H-21, H-22 |
Note: Shifts are approximate and based on known data for gitoxigenin and the expected effect of acetylation. semanticscholar.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, is used to determine the elemental composition of a molecule with extremely high accuracy. wisdomlib.orgrsc.org For this compound (C₂₅H₃₆O₆), HR-ESI-MS provides a measured mass-to-charge ratio (m/z) that can be used to confirm the molecular formula, usually by observing the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. researchgate.netnih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. The high resolution allows for mass measurements with errors of less than 5 ppm, providing a high degree of confidence in the assigned formula. und.edu
Table 3: Predicted HR-ESI-MS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₂₅H₃₆O₆ | [M+H]⁺ | 433.2585 |
| C₂₅H₃₆O₆ | [M+Na]⁺ | 455.2404 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.comspectroscopyonline.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. innovareacademics.in These include a broad band for the O-H stretching of the hydroxyl groups, sharp and strong peaks for the C=O stretching of the ester and the α,β-unsaturated γ-lactone, and various C-O stretching and C-H bending vibrations in the fingerprint region. redalyc.orgacademicjournals.org This analysis provides confirmatory evidence for the presence of these functional groups, complementing the more detailed structural data from NMR.
Table 4: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400-3500 | O-H Stretch (broad) | Hydroxyl groups (at C-14, C-16) |
| ~1740-1760 | C=O Stretch | α,β-unsaturated γ-lactone |
| ~1725-1740 | C=O Stretch | Acetate Ester |
| ~1620-1640 | C=C Stretch | Butenolide Ring |
| ~1230-1250 | C-O Stretch | Acetate Ester |
| ~2850-3000 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Gitoxigenin |
| Digitoxigenin (B1670572) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of this compound. The primary chromophore in the molecule responsible for UV absorption is the α,β-unsaturated γ-lactone ring, also known as a butenolide ring, which is a characteristic structural feature of cardenolides. This functional group gives rise to a distinct absorption maximum in the ultraviolet region of the electromagnetic spectrum.
Detailed research findings indicate that the UV spectrum of compounds with this cardenolide structure typically exhibits a strong absorption peak. For closely related compounds like digitoxigenin, the maximum absorption (λmax) is observed at approximately 218 nm. lookchem.com Other derivatives of digitoxigenin show similar absorption maxima, for instance at 219 nm in methanol with a molar absorptivity (ε) of 15,100 M⁻¹cm⁻¹, and at 223 nm with an ε of 12,600 M⁻¹cm⁻¹. cdnsciencepub.comresearchgate.net Consequently, the UV-Vis spectrum of this compound is expected to show a characteristic absorption maximum in the 217-223 nm range, which is indicative of the integrity of the butenolide ring system. This technique is frequently employed to confirm the presence of this key functional group and as a component of quantitative analysis methods. cdnsciencepub.com
Table 1: Typical UV-Vis Absorption Data for Cardenolide Analogs
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| Digitoxigenin | Ethanol | ~218 | 14,500 |
| Digitoxigenin Derivative 1 | Methanol | 219 | 15,100 |
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the absolute configuration and three-dimensional conformation of crystalline compounds like this compound. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms in the solid state.
While the specific crystal structure of this compound is not widely published, extensive crystallographic studies have been performed on closely related gitoxigenin derivatives, such as gitoxigenin bisdigitoxoside. nih.gov These studies are crucial for understanding the fundamental stereochemistry of the gitoxigenin steroid nucleus. The data reveal that the A/B and C/D ring junctions are invariably cis-fused, a characteristic feature of the cardenolide series. nih.gov The D ring can exhibit various conformations, while the A, B, and C rings typically maintain a consistent conformation across similar structures. nih.gov
Table 2: Crystallographic Data for Gitoxigenin Bisdigitoxoside
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| A/B Ring Junction | cis |
Purity Assessment and Quantitative Analysis Methods
The assessment of purity and the quantitative analysis of this compound are critical for research and quality control, primarily relying on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for this purpose. torontech.com
An HPLC method for purity determination typically employs a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. researchgate.net Detection is commonly achieved using a UV detector set to the absorption maximum of the butenolide ring (around 217-220 nm). torontech.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the separation of the main compound from any impurities. medicinescience.org
Method validation is essential to ensure the reliability of the results. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. medicinescience.org
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies. medicinescience.org
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. medicinescience.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. medicinescience.org
In addition to HPLC, Thin-Layer Chromatography (TLC) is often used as a simpler, qualitative or semi-quantitative method for assessing purity and monitoring reaction progress, typically using silica (B1680970) gel plates and a solvent system like ethyl acetate/hexane. cdnsciencepub.comresearchgate.net
Table 3: Typical Parameters for HPLC Purity Analysis
| Parameter | Description | Example |
|---|---|---|
| Column | Stationary phase used for separation | Reverse-Phase C18, 5 µm |
| Mobile Phase | Solvent system to elute compounds | Gradient of Methanol and Water |
| Flow Rate | Speed of mobile phase through the column | 0.8 - 1.0 mL/min |
| Detection | Wavelength for UV detection | 218 nm |
| Injection Volume | Amount of sample introduced | 10 - 20 µL |
Emerging Research Frontiers and Future Academic Perspectives
Rational Design and Synthesis of Advanced Gitoxigenin (B107731) 3-Acetate Analogs
The synthesis of advanced analogs of gitoxigenin 3-acetate is a pivotal area of research, aimed at enhancing therapeutic properties and exploring structure-activity relationships (SAR). nih.govresearchgate.net The chemical architecture of cardenolides, including this compound, consists of a steroid core, a sugar moiety at the C-3 position, and a lactone ring at C-17. nih.govmdpi.com Modifications to these components are central to developing new derivatives with potentially improved pharmacological profiles. nih.gov
Convergent synthetic strategies are being developed to facilitate the creation of structurally diverse cardenolide analogs that are not readily accessible from natural sources. davidmoore.org.uk These methods allow for systematic modifications to the steroid nucleus, the lactone ring, and the sugar moieties, which can influence the compound's interaction with its biological targets. nih.govpnas.org For instance, the introduction of different functional groups, such as a benzyl (B1604629) group at the C-21 position of related cardenolides, has been shown to enhance selectivity for specific Na+/K+-ATPase isoforms. mdpi.com
Furthermore, chemoenzymatic "glycorandomization" methods offer a rapid way to generate a library of analogs with diverse sugar attachments from a single aglycone structure. pnas.org This approach has revealed that modifications to the sugar moiety can lead to analogs with significantly enhanced potency and tumor specificity, sometimes with a reduced affinity for the Na+/K+-ATPase, suggesting divergent mechanisms of action. pnas.org The development of enantioselective total synthesis routes further expands the possibilities for creating novel derivatives for SAR studies. researchgate.netdavidmoore.org.uk
Deeper Elucidation of Intracellular Signaling Networks Triggered by Cardenolides
Cardenolides, including gitoxigenin and its derivatives, are now recognized as modulators of a wide array of intracellular signaling pathways, extending beyond their classical role as Na+/K+-ATPase inhibitors. mdpi.comnih.gov Their effects are highly dependent on the cell type, tissue context, and physiological state, positioning them as versatile regulators of fundamental biological processes like proliferation, apoptosis, and inflammation. mdpi.comnih.gov
The primary molecular target of cardenolides is the Na+/K+-ATPase, which functions not only as an ion pump but also as a signaling receptor. physiology.orgfrontiersin.org The binding of cardenolides to the Na+/K+-ATPase can initiate a cascade of downstream signaling events. physiology.org These signaling networks are complex and can be activated at concentrations of cardenolides found in human circulation. physiology.org
Key signaling pathways influenced by cardenolides include:
Src Kinase Pathway: The interaction of cardenolides with the Na+/K+-ATPase can lead to the activation of Src kinase, a non-receptor tyrosine kinase. aacrjournals.orgulb.ac.be This can, in turn, transactivate the epidermal growth factor receptor (EGFR) and activate downstream pathways like the Ras-p42/p44 mitogen-activated protein kinases (MAPK) cascade. aacrjournals.org
PI3K/Akt/mTOR Pathway: Several studies indicate that cardenolides can negatively affect the PI3K/Akt/mTOR pathway. nih.gov For example, digoxin (B3395198) has been shown to inhibit the phosphorylation and expression of Akt and mTOR proteins in certain cancer cell lines. nih.gov
NF-κB Signaling: Cardenolides like oleandrin (B1683999) can alter membrane fluidity and decrease the activation of nuclear transcription factors such as NF-κB. peerj.com The semisynthetic cardenolide UNBS1450 has also been shown to deactivate NF-κB-mediated cytoprotective effects. ulb.ac.be
DNA Damage Response (DDR) Pathway: Recent research has identified the DDR pathway as a target for cardenolides. nih.gov By regulating the expression and activity of proteins and kinases within this pathway, cardenolides can induce cell cycle arrest and apoptosis in cancer cells. nih.gov
The diversity of these signaling actions can be attributed to the existence of multiple isoforms of the Na+/K+-ATPase subunits, which may form different receptors for cardenolides or have varying abilities to activate specific transduction pathways. physiology.org Future research will focus on unraveling the context-specific mechanisms of individual cardenolides to harness their therapeutic potential. nih.gov
Integration of Computational Chemistry and Omics Data for Predictive Research
The integration of computational chemistry and multi-omics data is poised to revolutionize research into this compound and other cardenolides. This approach allows for a more holistic understanding of their mechanisms of action and facilitates the prediction of their biological effects. pharmafeatures.com
Computational Chemistry Approaches: Molecular docking is a key computational technique used to model the interaction between small molecules like this compound and their biological targets at an atomic level. nih.gov This method helps in understanding the binding modes and affinities of cardenolides to proteins, such as the Na+/K+-ATPase. nih.gov In silico studies have been used to identify potential lead compounds by assessing their alignment and interaction with the active sites of target proteins. nih.govnih.gov For instance, molecular docking has been employed to study the binding of steroidal cardenolides to HIV-1 protease, revealing their potential as antiviral agents. nih.govijmr.org.in
Multi-Omics Integration: Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the cellular response to cardenolide treatment. pharmafeatures.comnih.gov By integrating these datasets, researchers can identify key genes, proteins, and metabolic pathways that are modulated by compounds like this compound. plos.org
For example, transcriptome profiling of cancer cells treated with cardiac glycosides has revealed the differential expression of numerous genes, shedding light on potential therapeutic targets and mechanisms of action. researchgate.net This type of analysis can identify regulatory mechanisms and key signaling cascades, such as the MAPK/ERK pathway, that are affected by cardenolide treatment. researchgate.net The use of multi-omics data can help in constructing molecular networks that map disease mechanisms and drug actions, guiding the identification of novel therapeutic targets. pharmafeatures.com
The combination of computational modeling and multi-omics data provides a powerful platform for predictive research, enabling the rational design of new drug candidates and the elucidation of complex biological responses. pharmafeatures.complos.org
Development of Sustainable Biotechnological Production Systems
The industrial supply of many cardenolides, including the precursors to this compound, relies on their extraction from plant sources like Digitalis species. mdpi.comnih.gov However, this method can be inefficient and subject to environmental variables. Consequently, there is growing interest in developing sustainable biotechnological production systems for these valuable compounds.
Metabolic Engineering in Plants: Metabolic engineering of plants like Digitalis purpurea has emerged as a promising strategy to enhance the biosynthesis of cardenolides. researchgate.net This involves the genetic modification of the plants to overexpress key enzymes in the cardenolide biosynthetic pathway. For example, expressing the VEP1 gene from Arabidopsis thaliana, which encodes a progesterone-5β-reductase, in D. purpurea has been shown to increase the production of digitoxin (B75463) and digoxin. researchgate.net Similarly, the expression of a truncated 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) gene, a key enzyme in the mevalonic acid pathway, has resulted in increased sterol and cardenolide production in Digitalis minor. nih.gov
Plant Tissue and Hairy Root Cultures: Plant tissue culture and hairy root culture systems offer a controlled environment for the production of secondary metabolites. researchgate.netresearchgate.net These systems can be optimized to increase biomass and cardenolide yield. Elicitation, which involves the use of chemical or physical stimuli to induce a defense response in the plant cells, has been shown to enhance cardenolide production. researchgate.net For instance, mechanical wounding and treatment with elicitors like methyl jasmonate and chitosan (B1678972) have been found to stimulate cardenolide accumulation in hairy root cultures of Calotropis gigantea. researchgate.net
Microbial Biotransformation: Microbial biotransformation presents another avenue for the production of novel cardenolide derivatives. nih.govscielo.br This process utilizes microorganisms to carry out specific chemical modifications on a substrate molecule. For example, the fungus Alternaria eureka has been used to biotransform gitoxigenin into several new cardenolide derivatives through reactions like hydroxylation and dimethyl acetal (B89532) formation. nih.gov Similarly, Streptomyces species have been shown to efficiently carry out the 12β-hydroxylation of digitoxin and its derivatives. ingentaconnect.com These biotransformation reactions can be used to produce compounds that are difficult to synthesize chemically and may possess unique biological activities. scielo.br
Exploration of this compound as a Molecular Probe in Biological Systems
Beyond its therapeutic potential, this compound and its analogs are valuable tools for exploring fundamental biological processes. Their ability to specifically interact with the Na+/K+-ATPase makes them useful as molecular probes to investigate the roles of this enzyme in various cellular functions. nih.gov
The development of radiolabeled derivatives of cardenolides, such as 99mTc-labeled digitoxigenin (B1670572), allows for non-invasive imaging of tumor lesions. acs.org This is based on the observation that some tumor cells overexpress the Na+/K+-ATPase, making them more susceptible to binding by cardiac glycosides. acs.org These radiotracers can be used to visualize tumors and study the distribution and binding of cardenolides in vivo. acs.org
Furthermore, synthetic analogs of cardenolides with modified structures can be used to probe the active site of the Na+/K+-ATPase and other interacting proteins. uct.ac.za By systematically altering the chemical structure of the cardenolide, researchers can map the binding pocket and identify key interactions that are important for its biological activity. This information can then be used to design more potent and selective inhibitors or modulators of the Na+/K+-ATPase.
The use of this compound and its derivatives as molecular probes extends to the study of cell migration and invasion. For instance, digitoxigenin has been shown to inhibit the migration of certain cancer cells, and this effect can be cell-line specific. biorxiv.org By using these compounds as chemical-genetic tools, researchers can dissect the molecular pathways that control these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
